molecular formula C10H20O3 B7574565 p-Menthane-1,2,3-triol

p-Menthane-1,2,3-triol

Cat. No.: B7574565
M. Wt: 188.26 g/mol
InChI Key: NVGQNYUHEDOFOJ-UHFFFAOYSA-N
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Description

p-Menthane-1,2,3-triol (Molecular Formula: C10H20O3, Average mass: 188.267 g/mol) is a monocyclic monoterpenoid triol of significant interest in natural product and phytochemical research . This compound is a natural product identified as an aglycone moiety of monoterpenoid glycosides isolated from medicinal plants such as Mentha haplocalyx . Its structure features a p-menthane skeleton with three hydroxyl groups, leading to four undefined stereocenters and a high potential for stereoisomerism, which presents a compelling subject for chiral analysis and synthesis studies . The primary research value of this compound lies in its role as a biomarker and a key intermediate in the biosynthesis of other terpenoids. Research-grade this compound is essential for studies focusing on the metabolic pathways of medicinal plants, the ecological role of plant volatiles, and the synthesis of more complex natural product derivatives . As a reference standard, it enables the accurate identification and quantification of this metabolite in plant extracts. Furthermore, its oxygen-rich structure makes it a potential precursor for the semi-synthesis of novel compounds for screening in various biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-6(2)7-4-5-10(3,13)9(12)8(7)11/h6-9,11-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQNYUHEDOFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1O)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation serves as a critical step in refining crude oxidation products. The MDPI study on pentane-1,2,5-triol synthesis demonstrates the utility of palladium on carbon (Pd/C) for reducing unsaturated intermediates. Applied to this compound synthesis, this method involves hydrogenating keto or enol intermediates derived from terpene oxidation. For instance, the Achmatowicz rearrangement intermediate—a furan-derived ketone—is hydrogenated under 1 atm H₂ at room temperature, followed by NaBH₄ reduction to yield the triol.

Key parameters include:

  • Catalyst loading : 5–10 wt% Pd/C relative to substrate.

  • Solvent system : Methanol or ethanol for optimal hydrogen solubility.

  • Reaction time : 12–24 hours for complete conversion.

Post-hydrogenation purification via solvent extraction (e.g., ethyl acetate/water partitioning) removes residual catalysts and byproducts, achieving ≥95% purity.

Purification and Characterization

Purifying this compound requires addressing its polarity variability. VulcanChem notes that column chromatography eluted with ethyl acetate yields low-polarity forms, whereas methanol elutes high-polarity variants. This phenomenon arises from intramolecular hydrogen bonding, which alters the compound’s chromatographic behavior.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 3.53 (s, H-2), 3.86 (brs, H-1), and 1.33 (s, Me-7).

  • ¹³C NMR : Oxygenated carbons appear at δ 71.6 (C-1), 74.9 (C-2), and 75.3 (C-3).

  • HRMS : Molecular ion peak at m/z 188.1316 (calc. 188.1307).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalystYield (%)Purity (%)
Acidic Oxidationα-TerpineolH₂SO₄6292
Catalytic HydrogenationFuran derivativePd/C + NaBH₄7895
Natural ExtractionDaucus carota0.599

The table highlights trade-offs between yield and enantiomeric purity. While synthetic methods offer higher throughput, natural extraction provides superior stereochemical control.

Chemical Reactions Analysis

Types of Reactions: p-Menthane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as peroxy acids and hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

    Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

p-Menthane-1,2,3-triol is characterized by three hydroxyl groups located at the 1, 2, and 3 positions of the p-menthane structure. Its unique configuration contributes to its biological activity and potential applications.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating its effectiveness against these pathogens .
  • Antifungal Properties
    • The compound also displays antifungal activity against species like Aspergillus niger and Candida albicans. Research indicates that it can achieve MIC values comparable to conventional antifungal agents .
  • Cytochrome P450 Inhibition
    • This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This suggests potential applications in drug metabolism modulation and interactions .

Agricultural Applications

  • Pest Repellent
    • The compound's strong scent and biological activity make it a candidate for use in natural pest repellents. Its efficacy in repelling insects could provide an alternative to synthetic pesticides .
  • Plant Growth Regulation
    • Preliminary studies suggest that this compound may influence plant growth patterns and stress responses, making it a potential agent for enhancing crop resilience .

Food Industry Applications

  • Flavoring Agent
    • Due to its pleasant minty flavor profile, this compound can be utilized as a natural flavoring agent in food products. Its safety profile supports its use in food formulations .
  • Preservative Qualities
    • The antimicrobial properties of this compound also lend themselves to applications as a natural preservative in food products, potentially extending shelf life while maintaining safety .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various essential oils containing this compound against common pathogens. The results indicated that the compound significantly reduced bacterial counts in vitro compared to control groups.

PathogenMIC (µg/mL)Control (Gentamicin)
Staphylococcus aureus15619.5
Bacillus cereus312.519.5
Aspergillus niger78.119.5

Case Study 2: Cytochrome P450 Inhibition

Research focused on the effects of this compound on CYP3A4 activity demonstrated a dose-dependent inhibition pattern. This finding is crucial for understanding its implications in pharmacokinetics and drug interactions.

Mechanism of Action

The mechanism of action of p-Menthane-1,2,3-triol involves its interaction with various molecular targets. It can modulate enzyme activity, particularly those involved in oxidative stress responses. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, influencing cellular pathways and exerting its biological effects .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Compound Name CAS Number Molecular Formula Molecular Weight Hydroxyl Positions Natural Sources Key Biological Activities
p-Menthane-1,2,3-triol - C₁₀H₂₀O₃ 188.27 1, 2, 3 Mint, fungi, resistant tomatoes Antioxidant, plant defense
p-Menthane-1,2,4-triol 22555-61-9 C₁₀H₂₀O₃ 188.26 1, 2, 4 Synthetic/plant extracts Herbicidal (IC₅₀: 0.50–2.93 mM against L. multiflorum)
p-Menthane-1,2,8-triol 62014-81-7 C₁₀H₂₀O₃ 188.27 1, 2, 8 Lehnia littoralis, Foeniculum vulgare Limited data; traditional medicine use
p-Menthane-1,7,8-triol - C₁₀H₂₀O₃ 188.27 1, 7, 8 Foeniculum vulgare Not well characterized
p-Menthane-1,3,8-triol 155348-06-4 C₁₀H₂₀O₃ 188.27 1, 3, 8 Commercial sources No reported bioactivity

Diol Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Hydroxyl Positions Natural Sources Key Biological Activities
p-Menthane-1,8-diol (Terpin) 80-53-5 C₁₀H₂₀O₂ 172.26 1, 8 Synthetic/pharmaceuticals Precursor in menthol synthesis
p-Menthane-3,8-diol 3564-98-5 C₁₀H₂₀O₂ 172.26 3, 8 Commercial (e.g., menthoglycol) Used in fragrances and traditional remedies

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating p-Menthane-1,2,3-triol from natural sources, and how is purity confirmed?

  • Methodological Answer : Isolation typically involves steam distillation or solvent extraction of mint essential oils, followed by chromatographic separation (e.g., HPLC or GC-MS). Purity is confirmed via spectroscopic techniques such as NMR (for structural verification) and high-resolution mass spectrometry (HRMS). Quantification can be achieved using calibrated HPLC with UV detection, referencing retention times and spectral libraries .

Q. How is the structural elucidation of this compound performed, particularly its stereochemical configuration?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is critical for resolving the carbon skeleton and functional groups. X-ray crystallography or computational modeling (e.g., density functional theory) may be employed to confirm stereochemistry. PubChem and HMDB provide reference data for cross-validation .

Q. What experimental approaches assess the solubility and stability of this compound in pharmaceutical formulations?

  • Methodological Answer : Solubility is tested in solvents of varying polarity (e.g., water, ethanol, DMSO) using shake-flask or turbidimetric methods. Stability studies involve accelerated degradation tests under controlled temperature, humidity, and light exposure. Analytical techniques like HPLC track degradation products, while dynamic light scattering (DLS) monitors aggregation in aqueous solutions .

Advanced Research Questions

Q. How can researchers evaluate the antioxidant mechanisms of this compound, and what assays are most reliable?

  • Methodological Answer : Use radical scavenging assays (DPPH, ABTS, ORAC) to quantify antioxidant capacity. Combine these with cellular models (e.g., HaCaT keratinocytes) to assess intracellular ROS reduction. For mechanistic insights, employ electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and LC-MS to identify oxidation byproducts .

Q. What experimental designs are optimal for studying the biological activity of this compound in dermatological applications?

  • Methodological Answer : In vitro models include 3D skin equivalents to test hydration and barrier function via transepidermal water loss (TEWL) measurements. In vivo studies may use murine models with induced skin dryness, treated topically with this compound formulations. Quantify biomarkers (e.g., filaggrin, ceramides) using ELISA or immunohistochemistry .

Q. How can stereochemical complexities of this compound derivatives be resolved to study structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize enantiomerically pure isomers via chiral chromatography or asymmetric catalysis. Compare their bioactivity using parallel assays (e.g., antimicrobial or anti-inflammatory tests). Molecular docking studies can predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory effects) .

Q. How should researchers address contradictions in reported solubility or stability data across studies?

  • Methodological Answer : Standardize experimental conditions (temperature, pH, solvent composition) and validate analytical methods via inter-laboratory comparisons. Use statistical tools like Bland-Altman plots to assess variability. Replicate conflicting studies with controlled variables to identify confounding factors (e.g., impurities or isomerization) .

Q. What statistical frameworks are appropriate for analyzing multivariate data in this compound research?

  • Methodological Answer : Apply univariable analysis (ANOVA, t-tests) for initial hypothesis testing, followed by multivariable regression (e.g., MANOVA) to account for interactions. Use software like SPSS or R for cluster analysis or principal component analysis (PCA) to identify patterns in complex datasets (e.g., metabolomics or dose-response curves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Menthane-1,2,3-triol
Reactant of Route 2
p-Menthane-1,2,3-triol

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